molecular formula C11H8FNO4 B1340435 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 110920-18-8

1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B1340435
CAS No.: 110920-18-8
M. Wt: 237.18 g/mol
InChI Key: NYKHVFOHSFQWCJ-UHFFFAOYSA-N
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Description

“1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C11H8FNO4 . It is a derivative of pyrrolidine-2,5-dione .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å .


Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, such as “this compound”, are versatile chemical compounds used in scientific research. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Synthesis and Structural Studies

1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that has been studied for various synthetic and structural applications in scientific research. For instance, it's been used in the synthesis of Nα-urethane-protected β- and γ-amino acids through a Lossen-type reaction, demonstrating its utility in producing compounds with excellent yields and purities in an essentially "one-pot" procedure (Cal et al., 2012). Moreover, novel azaimidoxy compounds incorporating this compound have been synthesized and evaluated for antimicrobial activities, highlighting its potential role in chemotherapeutic applications (Jain, Nagda, & Talesara, 2006).

The crystal and molecular structure of derivatives of this compound has been studied as well, shedding light on the compound's conformation and intramolecular interactions, which can be crucial for understanding its chemical behavior and potential applications (Manjunath et al., 2011).

Applications in Organic Synthesis and Medicinal Chemistry

This compound and its derivatives have been investigated for their roles in organic synthesis and medicinal chemistry. For example, research has been conducted on the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, exploring the thermodynamics and kinetics of the reaction. This understanding can be beneficial for applications in organic synthesis, medicinal chemistry, and drug development (Yan et al., 2018).

Additionally, the synthesis and biological evaluation of pyrazoline and pyrrolidine-2,5-dione hybrids have been conducted, highlighting the compound's potential as an antitumor agent. These studies have shown that these compounds exhibit remarkable cytotoxic effects, indicating the promise of this chemical scaffold in developing potent and less toxic anticancer agents (Tilekar et al., 2020).

Advanced Material Applications

Beyond its applications in chemistry and medicine, this compound has also been explored in advanced material applications. For instance, studies on highly luminescent polymers containing this compound in the main chain have been conducted, demonstrating its potential in creating materials with strong fluorescence and high quantum yields. This property is significant for applications in optoelectronics and bioimaging (Zhang & Tieke, 2008).

Future Directions

The future directions for the research and development of “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” and its derivatives could involve further exploration of their pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Pharmacokinetics

The pyrrolidine ring, a key component of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have good bioavailability.

Action Environment

The action, efficacy, and stability of 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .

Biochemical Analysis

Biochemical Properties

1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter gene expression by interacting with transcription factors or epigenetic modifiers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming a stable complex with the enzyme’s active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression can also occur through interactions with DNA or RNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These products can have different biological activities compared to the parent compound. Long-term studies have shown that the compound can maintain its activity for extended periods under controlled conditions, but its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites with different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus by interacting with nuclear localization signals or to the mitochondria through mitochondrial targeting sequences. These localizations can influence its activity by providing access to specific substrates or cofactors .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKHVFOHSFQWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551965
Record name 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110920-18-8
Record name Benzoic acid, 2-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110920-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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